N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea
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Overview
Description
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 1,3,4-thiadiazole ring and the nitrophenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetone, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Mechanism of Action
The biological activity of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the expression of specific genes and proteins . The exact mechanism of action may vary depending on the specific biological system and target.
Comparison with Similar Compounds
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to the presence of both the 1,3,4-thiadiazole ring and the nitrophenyl group. Similar compounds include:
N-(4-Nitrophenyl)thiourea: Lacks the thiadiazole ring but retains the nitrophenyl group.
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the thiourea moiety
These similar compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Properties
CAS No. |
89335-10-4 |
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Molecular Formula |
C9H7N5O2S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C9H7N5O2S2/c10-8(17)11-9-13-12-7(18-9)5-1-3-6(4-2-5)14(15)16/h1-4H,(H3,10,11,13,17) |
InChI Key |
QRTPUUJWUIQWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
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